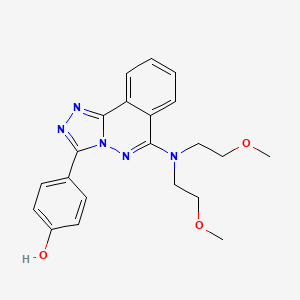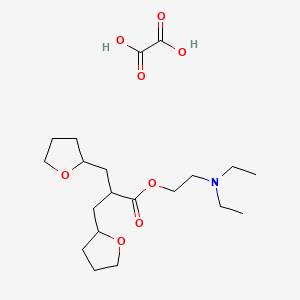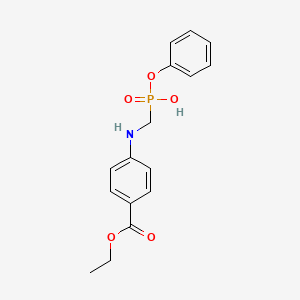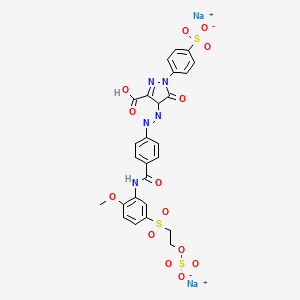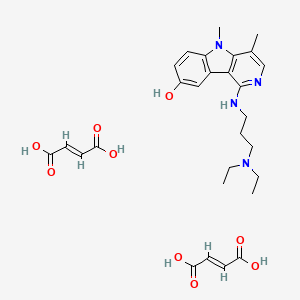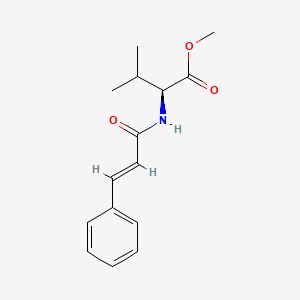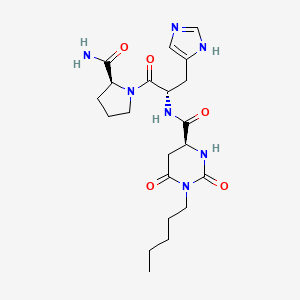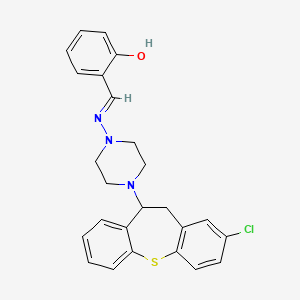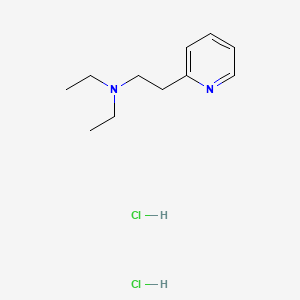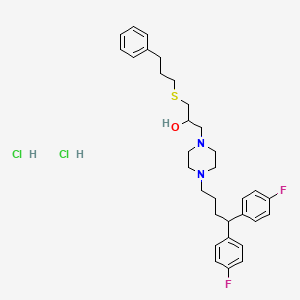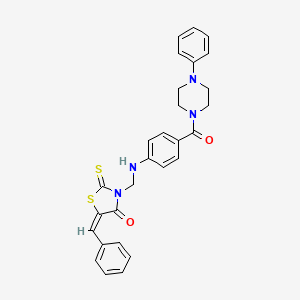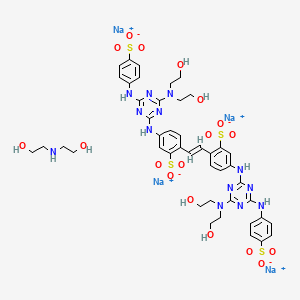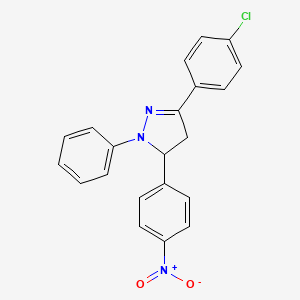
3-(4-Chlorophenyl)-5-(4-nitrophenyl)-1-phenyl-2-pyrazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorophenyl)-5-(4-nitrophenyl)-1-phenyl-2-pyrazoline is a heterocyclic compound that belongs to the pyrazoline family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-(4-nitrophenyl)-1-phenyl-2-pyrazoline typically involves the cyclization of chalcones with hydrazine derivatives. One common method is the reaction of 4-chlorobenzaldehyde, 4-nitrobenzaldehyde, and acetophenone with hydrazine hydrate under reflux conditions. The reaction is usually carried out in ethanol or another suitable solvent, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
3-(4-Chlorophenyl)-5-(4-nitrophenyl)-1-phenyl-2-pyrazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Pyrazole derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-(4-Chlorophenyl)-5-(4-nitrophenyl)-1-phenyl-2-pyrazoline is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes.
Receptor Binding: It may bind to certain receptors, modulating their activity.
Signal Transduction: The compound could affect signal transduction pathways, leading to changes in cellular responses.
相似化合物的比较
Similar Compounds
- 3-(4-Chlorophenyl)-5-(4-methylphenyl)-1-phenyl-2-pyrazoline
- 3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1-phenyl-2-pyrazoline
- 3-(4-Chlorophenyl)-5-(4-biphenylyl)-1-phenyl-2-pyrazoline
Uniqueness
3-(4-Chlorophenyl)-5-(4-nitrophenyl)-1-phenyl-2-pyrazoline is unique due to the presence of both chloro and nitro substituents on the aromatic rings. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
109333-39-3 |
|---|---|
分子式 |
C21H16ClN3O2 |
分子量 |
377.8 g/mol |
IUPAC 名称 |
5-(4-chlorophenyl)-3-(4-nitrophenyl)-2-phenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C21H16ClN3O2/c22-17-10-6-15(7-11-17)20-14-21(16-8-12-19(13-9-16)25(26)27)24(23-20)18-4-2-1-3-5-18/h1-13,21H,14H2 |
InChI 键 |
ZWRGDZVTLHIARY-UHFFFAOYSA-N |
规范 SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


